molecular formula C25H22FN3O2 B2481140 1-benzyl-3-(benzyloxy)-N-(4-fluorobenzyl)-1H-pyrazole-4-carboxamide CAS No. 1014069-46-5

1-benzyl-3-(benzyloxy)-N-(4-fluorobenzyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2481140
CAS No.: 1014069-46-5
M. Wt: 415.468
InChI Key: OZAASIKNYSSNMS-UHFFFAOYSA-N
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Description

1-Benzyl-3-(benzyloxy)-N-(4-fluorobenzyl)-1H-pyrazole-4-carboxamide is a synthetic small molecule of interest in oncology research, based on the well-established biological activity of the pyrazole-4-carboxamide pharmacophore. Compounds featuring this core structure have been demonstrated to function as potent inhibitors of key kinases in the MAPK signaling pathway, such as MEK . The inhibition of MEK disrupts the RAS-RAF-MEK-ERK signaling cascade, which is frequently hyperactive in various cancers and plays a critical role in tumorigenesis and cancer progression . Furthermore, structural analogs of this compound, specifically those with an N-benzyloxy substitution, have shown significant antiproliferative effects in cellular assays, with one study reporting a derivative exhibiting a GI50 value of 0.26 μM against A549 non-small cell lung cancer cells . Related pyrazole-carboxamide scaffolds have also been designed and evaluated as inhibitors of other critical targets, including cyclin-dependent kinase 1 (CDK1/Cdc2), which is a fundamental regulator of cell cycle progression . Inhibition of CDK1 can induce G2/M phase cell cycle arrest and promote apoptosis in cancer cell lines, highlighting the potential of such compounds to halt uncontrolled cell proliferation . The specific benzyl and fluorobenzyl substituents on this molecule are common in medicinal chemistry, often employed to optimize binding affinity and selectivity towards protein targets. This compound is presented to the research community as a tool compound for investigating novel oncotherapeutic strategies and exploring the structure-activity relationships of kinase inhibitors. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-benzyl-N-[(4-fluorophenyl)methyl]-3-phenylmethoxypyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3O2/c26-22-13-11-19(12-14-22)15-27-24(30)23-17-29(16-20-7-3-1-4-8-20)28-25(23)31-18-21-9-5-2-6-10-21/h1-14,17H,15-16,18H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZAASIKNYSSNMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=N2)OCC3=CC=CC=C3)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(benzyloxy)-N-(4-fluorobenzyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrazole core: This can be achieved through the condensation of hydrazine with a 1,3-dicarbonyl compound.

    Introduction of the benzyl group: Benzylation of the pyrazole core can be performed using benzyl bromide in the presence of a base such as potassium carbonate.

    Benzyloxy substitution: The benzyloxy group can be introduced via nucleophilic substitution using benzyloxy chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(benzyloxy)-N-(4-fluorobenzyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyl and benzyloxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl bromide or benzyloxy chloride in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups depending on the reagents used.

Scientific Research Applications

1-benzyl-3-(benzyloxy)-N-(4-fluorobenzyl)-1H-pyrazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Pharmaceuticals: Investigation of its pharmacokinetic and pharmacodynamic properties for therapeutic applications.

    Materials Science: Exploration of its properties for use in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(benzyloxy)-N-(4-fluorobenzyl)-1H-pyrazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The specific molecular targets and pathways involved would depend on the biological context in which the compound is being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other pyrazole derivatives allow for comparative analysis of substituent effects on activity and physicochemical properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Activities Physicochemical Data Key Differences
1-Benzyl-3-(benzyloxy)-N-(4-fluorobenzyl)-1H-pyrazole-4-carboxamide N1: Benzyl; C3: Benzyloxy; C4: N-(4-fluorobenzyl) carboxamide Inferred: Potential anticancer/anti-inflammatory (based on analogs) Predicted: High lipophilicity (logP ~4.5) due to benzyl/fluorobenzyl groups; moderate solubility in polar solvents Unique 4-fluorobenzyl carboxamide; dual benzyl/benzyloxy substitution
1-Benzoyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (4c) N1: Benzoyl; C3: 4-methoxyphenyl; C4: Aldehyde Antioxidant (IC50: 12.3 µM in DPPH assay); anti-inflammatory (72% inhibition at 50 mg/kg) IR: 1603 cm⁻¹ (C=O); GC-MS: m/z 306 (M+) Aldehyde vs. carboxamide; methoxy vs. benzyloxy substituent
5-((1H-Indol-3-yl)methyleneamino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide (7a) C3: Phenylamino; C4: Carboxamide with indole-aniline hybrid Anticancer (IC50: 1.8 µM against MCF-7 cells) N/A Indole-aniline hybrid vs. fluorobenzyl substitution
4-Methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzenesulfonamide N1: 3-Trifluoromethylbenzyl; C4: Sulfonamide Not specified (structural analog) CAS: 7167-25-1 Sulfonamide vs. carboxamide; trifluoromethyl vs. fluorine substituent
5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide N1: 4-Fluorophenyl; C4: Carboxamide Supplier-listed (no activity data) CAS: 51516-69-9 Single fluorophenyl vs. fluorobenzyl-carboxamide

Key Insights :

The 4-fluorobenzyl carboxamide could increase metabolic stability relative to non-fluorinated analogs (e.g., 4c, 7a) by reducing cytochrome P450-mediated oxidation .

Structural vs. Functional Trade-offs: Compounds with sulfonamide (e.g., ) or aldehyde (e.g., 4c) groups exhibit distinct electronic profiles compared to carboxamides, impacting target binding and solubility.

Anticancer Potential: While the target compound lacks direct data, its carboxamide moiety aligns with pyrazole derivatives (e.g., 7a) showing nanomolar IC50 values in cancer models . The fluorobenzyl group may enhance kinase inhibition via hydrophobic interactions.

Biological Activity

1-benzyl-3-(benzyloxy)-N-(4-fluorobenzyl)-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole derivatives class, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and comparative effectiveness against other compounds.

Chemical Structure and Properties

The molecular structure of this compound includes a pyrazole ring substituted with various functional groups, which contribute to its biological properties. The presence of the fluorobenzyl group is particularly noteworthy due to fluorine's influence on the electronic properties of the molecule, potentially enhancing its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to interact with mitogen-activated protein kinase (MAPK) pathways, which are crucial in cancer development and progression .
  • Receptor Modulation : It may modulate receptor activity, influencing cellular responses such as proliferation and apoptosis. This is particularly relevant in cancer therapeutics where receptor tyrosine kinases play a significant role.
  • Signal Transduction Pathways : The compound could affect various signal transduction pathways that regulate cell growth and survival, making it a candidate for further investigation in oncology .

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For example:

  • A study demonstrated that related compounds showed IC50 values as low as 91 nM against MEK1, highlighting their potential as effective MEK inhibitors in cancer therapy .
  • Another study reported that certain pyrazole derivatives exhibited GI50 values in the low micromolar range against A549 lung cancer cells, suggesting promising anticancer efficacy .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Pyrazole derivatives have been documented for their effectiveness against various bacterial strains. This activity may stem from their ability to disrupt bacterial cell wall synthesis or inhibit essential enzymatic functions within microbial cells.

Anti-inflammatory Effects

Some studies have indicated that pyrazole derivatives possess anti-inflammatory properties:

  • Compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that while many pyrazole derivatives share similar structural features, variations in substitution patterns significantly affect their biological activity:

Compound NameIC50 (µM)Activity Type
This compoundTBDAnticancer
1-benzyl-3-(benzyloxy)-N-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carboxamide0.26Anticancer
1-benzyl-3-(benzyloxy)-N-(3,5-dimethoxyphenyl)-1H-pyrazole-4-carboxamideTBDAnti-inflammatory

Case Studies

Several case studies highlight the potential applications of this compound:

  • Cancer Treatment : In vitro studies demonstrated that treatment with pyrazole derivatives led to reduced cell viability in various cancer cell lines, suggesting their role as chemotherapeutic agents.
  • Infection Models : Animal models treated with pyrazole compounds showed reduced infection rates compared to controls, indicating their potential as antimicrobial agents.

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